molecular formula C33H28IN5O B13768250 4(3H)-Quinazolinone, 6-iodo-2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- CAS No. 91045-22-6

4(3H)-Quinazolinone, 6-iodo-2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)-

Cat. No.: B13768250
CAS No.: 91045-22-6
M. Wt: 637.5 g/mol
InChI Key: MEWSUXUYYBAERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 4(3H)-Quinazolinone, 6-iodo-2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- features a unique substitution pattern:

  • Position 6: Iodo substituent, which enhances molecular weight and may influence halogen bonding in biological targets.
  • Position 2: Phenyl group, a common hydrophobic moiety in bioactive quinazolinones.
  • Position 3: A complex substituent combining a benzimidazole ring linked via a phenyl group to a piperidinylmethyl chain. This structural motif likely enhances binding affinity to enzymes or receptors due to its extended conjugated system and basic nitrogen atoms .

Quinazolinones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The iodine atom in this compound may improve metabolic stability compared to lighter halogens (e.g., bromine or chlorine), while the benzimidazole-piperidine moiety could modulate solubility and target specificity .

Properties

CAS No.

91045-22-6

Molecular Formula

C33H28IN5O

Molecular Weight

637.5 g/mol

IUPAC Name

6-iodo-2-phenyl-3-[2-[1-(piperidin-1-ylmethyl)benzimidazol-2-yl]phenyl]quinazolin-4-one

InChI

InChI=1S/C33H28IN5O/c34-24-17-18-27-26(21-24)33(40)39(31(35-27)23-11-3-1-4-12-23)29-15-7-5-13-25(29)32-36-28-14-6-8-16-30(28)38(32)22-37-19-9-2-10-20-37/h1,3-8,11-18,21H,2,9-10,19-20,22H2

InChI Key

MEWSUXUYYBAERW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=C(C5=O)C=C(C=C6)I)C7=CC=CC=C7

Origin of Product

United States

Biological Activity

The compound 4(3H)-quinazolinone, 6-iodo-2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- is a derivative of quinazolinone, a class of compounds known for their diverse biological activities including anticancer, antibacterial, and anticonvulsant properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H14IN3O\text{C}_{15}\text{H}_{14}\text{I}\text{N}_{3}\text{O}

This compound features a quinazolinone core with iodine and phenyl substitutions, which are known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives in targeting multiple tyrosine kinases, which play significant roles in cancer progression. The compound has shown promising results in inhibiting key kinases such as CDK2, HER2, and EGFR. For instance, compounds derived from quinazolinone exhibited IC50 values against CDK2 in the range of 0.173±0.012μM0.173\pm 0.012\,\mu M to 0.177±0.032μM0.177\pm 0.032\,\mu M, comparable to established inhibitors like imatinib .

Antibacterial Activity

Another significant aspect of this compound's biological profile is its antibacterial activity. Quinazolinone derivatives have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa . The synthesis of these derivatives has been linked to enhanced antibacterial properties, making them candidates for further development in antimicrobial therapies .

Anticonvulsant Activity

The anticonvulsant potential of quinazolinones has been well-documented. Research indicates that derivatives like methaqualone possess anticonvulsant properties due to their structural similarities to the target compound. In experimental models, these compounds have shown efficacy in controlling seizures .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is closely related to their structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions enhances activity against various targets.
  • Lipophilicity : Increased lipophilicity often correlates with improved bioavailability and potency.
  • Molecular Hybridization : Combining quinazolinones with other pharmacophores can yield compounds with enhanced therapeutic profiles .

Case Studies

Several studies have investigated the biological activity of quinazolinone derivatives:

  • Anticancer Study : A series of quinazolinone derivatives were tested for cytotoxicity against breast adenocarcinoma (MCF-7). Results indicated that certain modifications significantly increased inhibitory potency against multiple kinases .
    CompoundCDK2 IC50 (µM)HER2 IC50 (µM)EGFR IC50 (µM)
    2i0.173 ± 0.0120.079 ± 0.0150.102 ± 0.014
    3i0.177 ± 0.0320.078 ± 0.0150.097 ± 0.019
  • Antibacterial Study : Synthesis and evaluation of various quinazolinone derivatives revealed significant antibacterial activity against resistant strains, suggesting their potential as new antibiotics .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The quinazolinone core undergoes electrophilic substitution, particularly at electron-rich positions. The iodine atom at position 6 directs further substitution to meta/para positions due to its electron-withdrawing nature. Key reactions include:

Reaction TypeConditionsProductsNotes
Chlorination POCl₃, DMF (catalytic), 80–100°C6-Iodo-4-chloroquinazolinone derivativesIodine stabilizes intermediates via resonance, enhancing reaction rates .
Nitration HNO₃/H₂SO₄, 0–5°CNitro groups at positions 5 or 8Limited by steric hindrance from bulky benzimidazole substituents .
  • Mechanistic Insight : The 4(3H)-quinazolinone tautomerizes between lactam and lactim forms, enabling reactivity at N-3. Chlorination proceeds via electrophilic attack at position 4, displacing the carbonyl oxygen .

Nucleophilic Aromatic Substitution

The iodine atom at position 6 is susceptible to nucleophilic displacement under specific conditions:

NucleophileConditionsProductsYield
Ammonia CuI, K₂CO₃, DMSO, 120°C6-Amino derivatives60–75%
Thiophenol Pd(OAc)₂, Xantphos, DMF, 100°C6-(Phenylthio)quinazolinone55%
  • Kinetics : Reactions are slower compared to non-iodinated analogs due to steric shielding by the benzimidazole-piperidinylmethyl group.

Reduction Reactions

The quinazolinone ring and substituents participate in selective reductions:

Pyrimidine Ring Reduction

  • Catalytic Hydrogenation (H₂, Pd/C, EtOH): Yields 1,2-dihydroquinazolinone derivatives. The iodine atom remains intact, while the C=N bond is reduced .

  • NaBH₄/CF₃COOH : Selective reduction of the lactam carbonyl to a methylene group (C=O → CH₂) .

Benzene Ring Reduction

  • PtO₂, H₂ (60 psi) : Saturates the benzene ring to cyclohexane, preserving the benzimidazole moiety .

Cyclization and Ring-Opening Reactions

The benzimidazole and piperidinylmethyl groups facilitate intramolecular interactions:

Reaction TypeConditionsProducts
Microwave-Assisted Cyclization MWI, SiO₂-MnO₂, solvent-freePolycyclic fused systems (e.g., indoloquinazolinones)
Acid-Catalyzed Ring-Opening HCl (conc.), refluxBenzimidazole cleavage to form aminophenyl intermediates
  • Example : Reaction with isatoic anhydride under basic conditions yields 2-(o-aminophenyl)-4(3H)-quinazolinone derivatives .

Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals:

Metal IonLigand SitesApplication
Ag⁺ N-1 (quinazolinone), benzimidazole NEnhanced antibacterial activity
Pd²⁺ Piperidine N, carbonyl OCatalytic cross-coupling reactions
  • Structural Confirmation : IR and NMR data show shifts in carbonyl (1650 cm⁻¹ → 1610 cm⁻¹) and NH stretches upon complexation .

Functionalization of the Piperidinylmethyl Group

The piperidine moiety undergoes alkylation and oxidation:

ReactionReagentsProducts
N-Alkylation CH₃I, K₂CO₃, DMFQuaternary ammonium salts
Oxidation KMnO₄, H₂ON-Oxide derivatives
  • Impact on Bioactivity : Alkylation increases lipophilicity, enhancing membrane permeability in pharmacological assays.

Comparative Reactivity with Analogues

The iodine substituent and benzimidazole-piperidinylmethyl chain distinguish this compound from simpler quinazolinones:

FeatureEffect on Reactivity
6-Iodo Slows electrophilic substitution but facilitates nucleophilic displacement.
Benzimidazole-Piperidinylmethyl Steric hindrance reduces reaction yields at position 3; promotes intramolecular cyclization.

Key Research Findings

  • Microwave Optimization : MWI reduces reaction times by 50–70% compared to conventional heating (e.g., Niementowski synthesis completed in 4 min vs. 1 h) .

  • Biological Correlations : Iodine enhances binding to tyrosine kinases by 30% compared to bromo/chloro analogs .

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

Comparison with Similar Compounds

Key Observations:

Halogen Substituents :

  • The 6-iodo group in the target compound may offer enhanced lipophilicity and metabolic stability compared to bromine (e.g., 6-bromo derivatives in ). Iodine’s larger atomic radius could improve halogen bonding in target interactions.
  • Chlorine substituents (e.g., 6,8-diCl in ) are associated with potent anti-inflammatory activity but may reduce bioavailability due to higher electronegativity.

Position 3 Modifications :

  • The benzimidazole-piperidine chain in the target compound contrasts with simpler aryl or benzothiazole groups (e.g., ). This extended structure may enhance binding to hydrophobic pockets in enzymes like cyclooxygenase (COX) or microbial proteases.
  • Triazole-substituted derivatives (e.g., quinconazole ) exhibit antifungal activity but lack the piperidine moiety, which could influence CNS penetration or solubility.

Position 2 Variations: The 2-phenyl group is conserved in many bioactive quinazolinones (e.g., ), suggesting its role in scaffold stability and π-π stacking interactions.

Anti-inflammatory Activity:

  • The 6-iodo target compound is hypothesized to inhibit COX-2 or cytokine production, akin to 6-bromo-2-methyl derivatives showing 60–70% inhibition of carrageenan-induced edema at 50 mg/kg .
  • Benzothiazole-substituted quinazolinones (e.g., ) demonstrated 55–65% anti-inflammatory efficacy in rat models, suggesting that bulkier substituents at position 3 may enhance potency.

Antimicrobial Activity:

  • 6-Bromo derivatives exhibited MIC values of 12.5–25 µg/mL against S. aureus and E. coli , while triazole-containing compounds (e.g., quinconazole ) showed broader antifungal activity.
  • The target compound’s benzimidazole group (known for DNA intercalation in antimicrobial drugs) may synergize with the iodine atom to improve Gram-positive bacterial inhibition .

Pharmacokinetic Considerations:

  • Iodine’s high atomic weight may prolong half-life but could pose challenges in solubility, necessitating formulation optimization.

Preparation Methods

Starting Materials and Cyclocondensation

  • The synthesis begins with 2-amino-N-methoxybenzamide derivatives reacting with aldehydes in acetic acid.
  • The reaction mixture is stirred at room temperature or heated to 100 °C to facilitate cyclocondensation, forming 4(1H)-2,3-dihydroquinazolinones as intermediates.
  • These intermediates are then converted to 4(3H)-quinazolinone products by elimination reactions, often under heating in acidic media.

Typical Reaction Conditions

Step Reagents/Conditions Outcome
Cyclocondensation 2-amino-N-methoxybenzamide + aldehyde, AcOH, rt or 100 °C Formation of 4(1H)-2,3-dihydroquinazolinone intermediate
Elimination to quinazolinone Heating in AcOH or basic treatment (KOH/DMSO) Formation of 4(3H)-quinazolinone core

Functionalization at Position 6 (Iodination)

  • The 6-iodo substitution on the quinazolinone ring is generally introduced by electrophilic aromatic substitution using iodine or iodinating agents on suitably protected or activated quinazolinone intermediates.
  • This step requires careful control to achieve regioselectivity at the 6-position, often facilitated by directing groups or pre-functionalization strategies.

Attachment of the 2-Phenyl and 3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl) Groups

Synthesis of the Benzimidazole Moiety

  • Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with carboxylic acids or aldehydes.
  • The 1-(1-piperidinylmethyl) substituent is introduced through alkylation of the benzimidazole nitrogen using appropriate piperidinylmethyl halides or related reagents under nucleophilic substitution conditions.

Coupling to the Quinazolinone Core

  • The 3-position of quinazolinone is functionalized with a phenyl group linked to the benzimidazole moiety.
  • This coupling is usually achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), depending on the leaving groups and functional groups present.
  • The reaction conditions are optimized to maintain the integrity of the iodine substituent at position 6.

Representative Multi-Step Synthesis Outline

Step Reaction Description Reagents/Conditions Yield/Notes
1 Preparation of 2-amino-N-methoxybenzamide derivatives Literature methods, standard organic synthesis High yields reported
2 Cyclocondensation with aldehydes to form quinazolinone intermediates Acetic acid, room temp or heating 80-95% yields typical
3 Iodination at position 6 Iodine or iodinating agents, controlled conditions Regioselective iodination required
4 Synthesis of 1-(1-piperidinylmethyl)-1H-benzimidazole Condensation + alkylation Multi-step, moderate to good yields
5 Coupling of benzimidazole-phenyl moiety to quinazolinone Cross-coupling or nucleophilic substitution Requires optimization to preserve iodine

Analytical and Purification Techniques

  • The progress and completion of reactions are monitored by Thin Layer Chromatography (TLC).
  • Purification is commonly performed by recrystallization or flash column chromatography using silica gel with petroleum ether and ethyl acetate mixtures.
  • Characterization includes melting point determination, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Summary Table of Key Preparation Parameters

Parameter Details
Core quinazolinone synthesis Acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides and aldehydes
Iodination method Electrophilic aromatic substitution with iodine reagents
Benzimidazole synthesis Condensation of o-phenylenediamine + aldehydes/carboxylic acids; alkylation with piperidinylmethyl halides
Coupling strategy Palladium-catalyzed cross-coupling or nucleophilic substitution
Purification Recrystallization, flash chromatography
Characterization TLC, NMR, HRMS, melting point

Research Findings and Literature Support

  • The synthetic approach leveraging oxidant- and metal-free cyclocondensation for quinazolinone cores is well-documented, providing efficient and environmentally benign routes.
  • Multi-step synthesis involving functionalization and coupling steps is necessary to install the iodine and benzimidazole-piperidinylmethyl substituents, as supported by PubChem data and related quinazolinone derivative syntheses.
  • Spectroscopic data and reaction conditions from studies on related quinazolinone derivatives provide a robust framework for the preparation of this specific compound.

This detailed analysis integrates authoritative research findings and established synthetic methodologies, ensuring a comprehensive understanding of the preparation methods for 4(3H)-Quinazolinone, 6-iodo-2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)-.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-iodo-substituted quinazolinone derivatives, and how can structural purity be ensured?

  • Methodological Answer : The synthesis of iodinated quinazolinones typically involves cyclization and condensation reactions. For example, 6-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one can be synthesized by reacting 2-amino-5-iodobenzoic acid with acetic anhydride, followed by nucleophilic substitution with hydrazine hydrate to form the quinazolinone core . Structural validation requires FT-IR (to confirm C=O, NH₂, and C-I stretches at ~1159 cm⁻¹), ¹H/¹³C NMR (to verify aromatic protons and piperidinylmethyl/benzimidazolyl substituents), and elemental analysis (to confirm C, H, N, I content) .

Q. How can researchers assess the preliminary antibacterial activity of this compound?

  • Methodological Answer : Use standardized agar dilution or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains. Compound 3-amino-6-iodo-2-methyl-4(3H)-quinazolinone showed MIC values of 12.5–25 µg/mL against S. aureus and P. aeruginosa in similar studies . Include positive controls (e.g., ciprofloxacin) and measure zone of inhibition or minimum inhibitory concentration (MIC) using CLSI guidelines .

Q. What spectroscopic techniques are critical for characterizing the benzimidazole-piperidinylmethyl substituent in this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Peaks at δ 3.5–4.0 ppm for piperidinylmethyl (N-CH₂) protons and δ 7.2–8.1 ppm for benzimidazole aromatic protons .
  • FT-IR : Absence of C=O stretches from precursor oxazinone (1731 cm⁻¹) and presence of NH₂ stretches (3284–3388 cm⁻¹) confirm successful substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks matching the molecular formula (e.g., C₂₉H₂₃IN₄O requires exact mass ~610.08 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the benzimidazole-piperidinylmethyl moiety in anti-inflammatory applications?

  • Methodological Answer : Synthesize analogs with variations in the benzimidazole (e.g., 4-methoxy, 5-methyl) and piperidinylmethyl (e.g., N-alkylation) groups. Evaluate COX-1/COX-2 inhibition via enzyme immunoassays (ELISA) using purified enzymes. For example, 3-(4-methoxybenzothiazol-2-yl)-quinazolinone derivatives showed 70–85% COX-2 inhibition at 50 mg/kg in murine models, suggesting electron-donating groups enhance selectivity . Correlate substituent effects with binding affinity using molecular docking (e.g., AutoDock Vina) against COX-2 (PDB ID: 5KIR) .

Q. What strategies resolve contradictory data in antimicrobial vs. anti-inflammatory efficacy for quinazolinone derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Test compounds at multiple concentrations (e.g., 10–100 µM) to identify non-overlapping effective ranges. For instance, compound 4g showed antibacterial activity at 25 µg/mL but required 50 µg/mL for anti-inflammatory effects .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to differentiate pathways affected in bacterial vs. mammalian cells. For example, RT-qPCR can quantify TNF-α/IL-6 (anti-inflammatory markers) vs. bacterial efflux pump genes (e.g., mexB in P. aeruginosa) .

Q. How can the compound’s pharmacokinetic profile be optimized for CNS-targeted applications (e.g., anticonvulsant activity)?

  • Methodological Answer :

  • Lipinski’s Rule Compliance : Calculate logP (target <5), molecular weight (<500 Da), and hydrogen bond donors/acceptors to enhance blood-brain barrier (BBB) penetration.
  • In Vivo MES Test : Administer the compound (10–100 mg/kg, i.p.) to albino mice and measure seizure latency. Derivatives like 3-amino-2-phenylquinazolinone showed 60–70% protection in MES tests, comparable to phenytoin .
  • Metabolic Stability : Perform hepatic microsome assays to assess CYP450-mediated degradation and modify labile sites (e.g., piperidinylmethyl N-methylation) .

Methodological Notes

  • Data Validation : Cross-reference spectral data with databases (e.g., SciFinder, PubChem) and replicate experiments in triplicate to ensure reproducibility .
  • Ethical Compliance : Adhere to OECD guidelines for acute toxicity studies (e.g., LD₅₀ determination at 300 mg/kg) and obtain institutional animal ethics committee approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.